Cas no 1464149-64-1 ((2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate)

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate is a highly reactive iodonium salt widely used as a photoinitiator in cationic polymerization and photochemical applications. Its key advantages include excellent thermal stability, high solubility in organic solvents, and efficient photolysis under UV irradiation, making it suitable for advanced photoresist and lithography processes. The presence of a bromo substituent enhances its reactivity in cross-coupling reactions, while the triflate counterion ensures strong electrophilicity. This compound is particularly valued in materials science for its ability to generate aryl cations upon irradiation, facilitating precise polymerization control. Its robust performance under demanding conditions makes it a preferred choice in high-resolution imaging and specialty polymer synthesis.
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate structure
1464149-64-1 structure
Product Name:(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
CAS No:1464149-64-1
MF:C16H15BrF3IO3S
MW:551.157185792923
CID:2602817
PubChem ID:329765708
Update Time:2025-06-09

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate Chemical and Physical Properties

Names and Identifiers

    • (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
    • 2-Bromophenyl)mesityliodonium triflate
    • (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
    • (2-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
    • (2-bromophenyl)-(2,4,6-trimethylphenyl)iodonium;trifluoromethanesulfonate
    • (2-Bromophenyl)(2,4,6-trimethylphenyl)iodoniumtriflate
    • (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate, >=98% (HPLC)
    • 1464149-64-1
    • RYZOZGQFOKVCDZ-UHFFFAOYSA-M
    • AKOS040768246
    • MDL: MFCD21608482
    • Inchi: 1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-7-5-4-6-13(14)16;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
    • InChI Key: RYZOZGQFOKVCDZ-UHFFFAOYSA-M
    • SMILES: [I+](C1C=CC=CC=1Br)C1C(C)=CC(C)=CC=1C.S(C(F)(F)F)(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 549.89221g/mol
  • Monoisotopic Mass: 549.89221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 376
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.6

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
744743-1G
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
1464149-64-1
1g
¥1121.36 2023-11-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
744743-5G
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
1464149-64-1 ≥98% (HPLC)
5G
¥7122.33 2022-02-24

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate Related Literature

Additional information on (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Comprehensive Overview of (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium Triflate (CAS No. 1464149-64-1)

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate is a highly specialized iodonium salt with significant applications in organic synthesis and photochemistry. This compound, identified by CAS No. 1464149-64-1, is renowned for its role as a photoacid generator (PAG), making it invaluable in advanced material science and industrial processes. Its unique structure, featuring a 2-bromophenyl group and a 2,4,6-trimethylphenyl moiety, enhances its reactivity and stability under various conditions.

In recent years, the demand for iodonium-based compounds has surged due to their versatility in light-sensitive applications, such as photoresists for semiconductor manufacturing. Researchers and manufacturers are increasingly exploring (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate for its efficiency in UV curing and polymerization reactions. This aligns with the growing interest in sustainable chemistry and green synthesis, as the compound enables energy-efficient processes with minimal waste.

The compound's triflate anion contributes to its solubility in polar organic solvents, facilitating its use in homogeneous catalysis and cross-coupling reactions. Its bromine substituent further expands its utility in C-H functionalization, a hot topic in modern organic chemistry. As industries seek alternatives to traditional reagents, 1464149-64-1 stands out for its compatibility with late-stage functionalization strategies, a key focus in drug discovery and material design.

From an SEO perspective, users frequently search for terms like "iodonium triflate applications", "photoacid generator synthesis", and "CAS 1464149-64-1 uses". These queries reflect the compound's relevance in cutting-edge research. Additionally, its role in click chemistry and bioorthogonal reactions has garnered attention, particularly in the development of bioconjugation tools for diagnostics and therapeutics.

Safety and handling of (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate are critical considerations. While not classified as hazardous under standard regulations, proper storage in anhydrous conditions is recommended to maintain its efficacy. The compound's stability under ambient light is limited, emphasizing the need for light-protected packaging—a detail often queried by logistics professionals and lab managers.

In summary, CAS No. 1464149-64-1 represents a pivotal tool in synthetic chemistry, bridging gaps between academic research and industrial innovation. Its multifaceted applications, from photolithography to catalytic transformations, position it as a compound of enduring scientific and commercial value.

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